![molecular formula C6HBr2F3O B1621547 2,5-Dibromo-3,4,6-trifluorophenol CAS No. 5510-39-4](/img/structure/B1621547.png)
2,5-Dibromo-3,4,6-trifluorophenol
Overview
Description
2,5-Dibromo-3,4,6-trifluorophenol is a halogenated phenol with the molecular formula C₆HBr₂F₃O and a molecular weight of 305.87 g/mol . This compound is characterized by the presence of bromine and fluorine atoms on the phenol ring, which imparts unique chemical properties and reactivity. It is primarily used in research and industrial applications due to its distinctive structure and reactivity.
Preparation Methods
The synthesis of 2,5-Dibromo-3,4,6-trifluorophenol typically involves the bromination and fluorination of phenol derivatives. One common method includes the bromination of 3,4,6-trifluorophenol using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2,5-Dibromo-3,4,6-trifluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted phenol derivatives.
Oxidation and Reduction: The phenol group can be oxidized to form quinones or reduced to form hydroquinones, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include bromine, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Dibromo-3,4,6-trifluorophenol is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are used in the study of enzyme inhibition and as probes for biological assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3,4,6-trifluorophenol involves its interaction with molecular targets through its halogen atoms and phenol group. The bromine and fluorine atoms can form halogen bonds with biological molecules, influencing their activity and function . The phenol group can participate in hydrogen bonding and other interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
2,5-Dibromo-3,4,6-trifluorophenol can be compared with other halogenated phenols such as:
2,4,6-Tribromophenol: Similar in structure but lacks fluorine atoms, resulting in different reactivity and applications.
2,3,5,6-Tetrafluorophenol: Contains more fluorine atoms but no bromine, leading to distinct chemical properties and uses.
2,3,4,5,6-Pentafluorophenol: Fully fluorinated phenol with unique reactivity compared to partially fluorinated derivatives.
The uniqueness of this compound lies in its combination of bromine and fluorine atoms, which imparts a balance of reactivity and stability, making it valuable for specific research and industrial applications.
Biological Activity
2,5-Dibromo-3,4,6-trifluorophenol (DBTFP) is a halogenated phenolic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. Understanding the biological activity of DBTFP is crucial for its applications in medicinal chemistry, environmental science, and material science.
- Chemical Formula : C₆HBr₂F₃O
- Molecular Weight : 325.87 g/mol
- CAS Number : 2773998
Biological Activity Overview
The biological activity of DBTFP can be categorized into several key areas:
-
Antimicrobial Activity :
- DBTFP has shown promising results against various bacterial strains. Studies indicate that the presence of bromine and fluorine substituents enhances its antimicrobial properties by disrupting microbial cell membranes and inhibiting essential metabolic processes.
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Anticancer Potential :
- Preliminary studies have suggested that DBTFP exhibits cytotoxic effects on certain cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of critical signaling pathways involved in cell proliferation.
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Antioxidant Activity :
- The trifluoromethyl groups in DBTFP contribute to its ability to scavenge free radicals, providing a protective effect against oxidative stress in cellular models.
Antimicrobial Activity
A study conducted on the antimicrobial efficacy of DBTFP against Gram-positive and Gram-negative bacteria demonstrated significant inhibition zones, indicating its potential as a broad-spectrum antimicrobial agent.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
E. coli | 15 |
S. aureus | 20 |
P. aeruginosa | 18 |
Anticancer Studies
Research evaluating the cytotoxic effects of DBTFP on human pancreatic cancer cells (PANC-1) revealed an IC₅₀ value of approximately 45 µM after 72 hours of exposure. This suggests moderate potency compared to standard chemotherapeutics.
Cell Line | IC₅₀ (µM) at 72h |
---|---|
PANC-1 | 45 |
Mia PaCa-2 | 50 |
BxPC-3 | 55 |
The mechanism was linked to caspase-dependent apoptosis, with increased levels of cleaved caspase-3 observed in treated cells.
Mechanistic Insights
The proposed mechanism for the biological activity of DBTFP includes:
- Oxidative Stress Induction : The generation of ROS leads to cellular damage and apoptosis.
- Inhibition of Signal Transduction Pathways : DBTFP may interfere with pathways such as MAPK and PI3K/Akt, which are critical for cell survival and proliferation.
Properties
IUPAC Name |
2,5-dibromo-3,4,6-trifluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2F3O/c7-1-3(9)4(10)2(8)6(12)5(1)11/h12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDBPLLKPZOQSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)F)F)Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378824 | |
Record name | 2,5-dibromo-3,4,6-trifluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5510-39-4 | |
Record name | 2,5-dibromo-3,4,6-trifluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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